Dcg-IV

Descripción general

Descripción

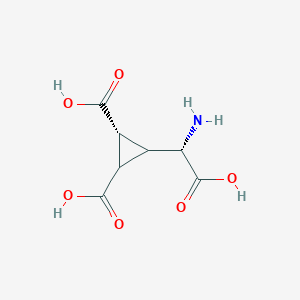

DCG-IV, also known as (2S,2’R,3’R)-2-(2’,3’-dicarboxycyclopropyl)glycine, is a research compound that acts as a group-selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). It has potent neuroprotective and anticonvulsant effects in animal studies and shows anti-Parkinsonian effects. it also impairs the formation of memories .

Métodos De Preparación

The synthesis of DCG-IV involves the preparation of (2S,2’R,3’R)-2-(2’,3’-dicarboxycyclopropyl)glycine through a series of chemical reactions. The synthetic route typically includes the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the carboxyl and amino groups. The reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Análisis De Reacciones Químicas

DCG-IV undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Key Findings:

- Synaptic Transmission Inhibition : DCG-IV has been shown to suppress synaptic transmission at mossy fiber pathways in the guinea pig hippocampus, indicating its role in modulating hippocampal network activity .

- Neuronal Excitability : It dampens excitatory transmission by decreasing glutamate release from presynaptic terminals, which can be beneficial in conditions characterized by excessive neuronal firing .

Neuroscience Studies

This compound is extensively used in research to investigate the mechanisms underlying synaptic plasticity and memory formation. Its ability to selectively inhibit excitatory synapses makes it a valuable tool for studying conditions such as epilepsy and neurodegenerative diseases.

- Case Study : In a study examining the effects of this compound on excitatory transmission in the hippocampus, researchers found that application of this compound led to a decrease in both burst frequency and mean firing frequency of excitatory neurons, underscoring its potential for modulating hyperexcitability .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties against excitotoxicity, which is often implicated in neurodegenerative diseases.

- Mechanism : By inhibiting excessive glutamate release, this compound can potentially protect neurons from damage associated with oxidative stress and inflammation .

- Experimental Evidence : In models of oxidative stress, this compound treatment resulted in reduced neuronal death and improved cellular function, suggesting its therapeutic potential .

Therapeutic Implications

The modulation of mGluRs by this compound opens avenues for developing treatments for various neurological disorders.

- Potential Uses : Investigations are ongoing into its efficacy for treating conditions such as anxiety disorders, schizophrenia, and Alzheimer's disease due to its effects on synaptic plasticity and neurotransmission .

Data Table: Summary of Key Research Findings on this compound

Mecanismo De Acción

DCG-IV exerts its effects by acting as an agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that negatively couple to adenylyl cyclase through Gi/Go proteins. When this compound binds to these receptors, it inhibits the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA). This modulation of neurotransmitter release plays a critical role in its neuroprotective and anticonvulsant effects .

Comparación Con Compuestos Similares

DCG-IV is compared with other similar compounds such as L-CCG-I and gamma-carboxy-L-glutamate. While L-CCG-I is a general agonist for all metabotropic glutamate receptors, this compound is selective for group II receptors. The additional carboxylic group in this compound changes its properties from an agonist to an antagonist at group III receptors, making it one of the most potent group III receptor antagonists known. This unique selectivity profile distinguishes this compound from other similar compounds .

Similar Compounds

L-CCG-I: A general agonist for all metabotropic glutamate receptors.

Gamma-carboxy-L-glutamate: A compound with varying effects on different metabotropic glutamate receptors, acting as an antagonist or partial agonist depending on the receptor subtype.

Actividad Biológica

4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of fluorescence tagging and receptor interaction. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound is characterized by the following molecular structure:

- Chemical Formula : CHNO

- Molecular Weight : 254.25 g/mol

1. Fluorescent Properties

4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine derivatives have been explored for their fluorescent properties. These compounds can be utilized as fluorescent tags in biological assays. The incorporation of a piperazine linker enhances their binding affinity to sigma receptors, which are implicated in various neurological functions.

Table 1: Binding Affinity of Benzoxadiazole Derivatives

| Compound | σ1 Receptor Affinity (nM) | σ2 Receptor Affinity (nM) | Selectivity Ratio (σ1/σ2) |

|---|---|---|---|

| 5g | 31.6 | >5000 | Low |

| 7b | 48.5 | 56.8 | Moderate |

| 7e | - | - | - |

This table summarizes the binding affinities of various derivatives, indicating that some compounds exhibit high selectivity towards specific sigma receptors.

Research indicates that the biological activity of 4-nitro derivatives may involve modulation of neurotransmitter systems. The compound appears to interact with metabotropic glutamate receptors (mGluRs), which play critical roles in synaptic transmission and plasticity.

In a study examining the effects of related compounds on mGluRs, it was found that these compounds could modulate presynaptic calcium influx and neurotransmitter release, indicating a potential mechanism for their biological effects .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of fluorescent benzoxadiazole derivatives in models of excitotoxicity. The results showed that certain derivatives could significantly reduce neuronal death induced by glutamate toxicity, suggesting a protective role against neurodegenerative conditions.

Case Study 2: Anticonvulsant Activity

Another research effort focused on the anticonvulsant properties of related compounds. It was demonstrated that these compounds could inhibit seizure activity in animal models, further supporting their potential therapeutic applications in epilepsy management .

Propiedades

IUPAC Name |

(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATPZHBYOVDBLI-JJYYJPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H](C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147782-19-2 | |

| Record name | (1R,2R)-3-[(S)-Aminocarboxymethyl]-1,2-cyclopropanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147782-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.